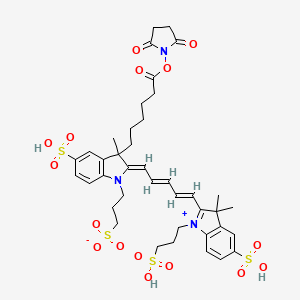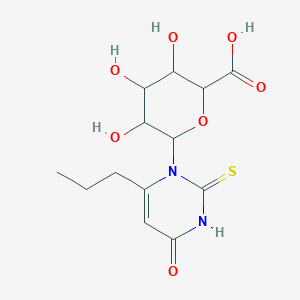![molecular formula C22H29BrO5 B12289684 9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12289684.png)
9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-11,17-dihydroxy-17-(2-hydroxyacétyl)-10,13,16-triméthyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-3-one est un composé synthétique avec une structure complexe. Il appartient à la classe des stéroïdes et se caractérise par la présence de brome, de plusieurs groupes hydroxyle et d'un groupe hydroxyacétyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 9-Bromo-11,17-dihydroxy-17-(2-hydroxyacétyl)-10,13,16-triméthyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-3-one implique plusieurs étapes. Les matières premières incluent généralement des stéroïdes de structures similaires qui subissent des réactions de bromation, d'hydroxylation et d'acétylation. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs spécifiques, de solvants et le contrôle de la température pour s'assurer que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées. Le processus peut inclure des réacteurs à écoulement continu, des systèmes automatisés pour un contrôle précis des paramètres réactionnels et des techniques de purification telles que la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
9-Bromo-11,17-dihydroxy-17-(2-hydroxyacétyl)-10,13,16-triméthyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-3-one subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour éliminer l'atome de brome ou convertir les cétones en alcools.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions incluent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une gamme diversifiée de dérivés .
Applications De Recherche Scientifique
9-Bromo-11,17-dihydroxy-17-(2-hydroxyacétyl)-10,13,16-triméthyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-3-one a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur pour synthétiser d'autres stéroïdes complexes et comme composé modèle pour étudier les mécanismes réactionnels.
Biologie : Le composé est étudié pour ses effets potentiels sur les systèmes biologiques, y compris ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, telles que les propriétés anti-inflammatoires et anticancéreuses.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et comme étalon de référence en chimie analytique.
Mécanisme d'action
Le mécanisme d'action du 9-Bromo-11,17-dihydroxy-17-(2-hydroxyacétyl)-10,13,16-triméthyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-3-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées incluent la transduction du signal, la régulation de l'expression génique et les processus métaboliques .
Mécanisme D'action
The mechanism of action of 9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Bêtaméthasone : Un corticostéroïde aux propriétés anti-inflammatoires.
Dexaméthasone : Un autre corticostéroïde utilisé pour ses effets anti-inflammatoires et immunosuppresseurs.
Prednisolone : Un glucocorticoïde synthétique aux applications similaires en médecine.
Unicité
9-Bromo-11,17-dihydroxy-17-(2-hydroxyacétyl)-10,13,16-triméthyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-3-one est unique en raison de la présence de l'atome de brome et de l'arrangement spécifique des groupes fonctionnels. Cette unicité structurelle contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles .
Propriétés
Formule moléculaire |
C22H29BrO5 |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3 |
Clé InChI |
XNZYFPXDQDPHGR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)


![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)
![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)



![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
![11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer](/img/structure/B12289666.png)


